1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-15-9-7-13(8-10-15)11-18(22)21-16-6-4-3-5-14(16)12-17(21)19(20)23/h3-10,17H,2,11-12H2,1H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXUOVYZNDQBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using hydrogenation or other reducing agents.
Acetylation: The indoline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide has been studied for its anticancer properties. Research indicates that indole derivatives can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- A study demonstrated that indole derivatives can effectively inhibit cancer cell proliferation, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines, including breast and prostate cancer cells .
- The compound's structure allows it to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Infectious Disease Applications
Research has also identified this compound as a potential inhibitor of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's efficacy against this pathogen highlights its versatility beyond oncology.
Case Study:
A focused screening of indoline-2-carboxamides identified several candidates with significant inhibitory activity against Trypanosoma brucei. These findings suggest that modifications to the indole scaffold can enhance antimicrobial properties while maintaining low toxicity profiles .
Metabolic Disorder Interventions
Recent studies have suggested that certain indole derivatives can modulate glucose metabolism and improve insulin sensitivity. This application is particularly relevant in the context of type 2 diabetes mellitus.
Research Insights:
- Indole compounds have been associated with reduced gluconeogenesis, which can help manage hyperglycemia in diabetic models .
- The structural modifications in indole derivatives can lead to enhanced pharmacokinetic properties, making them suitable candidates for further development as antidiabetic agents .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Bulky substituents (e.g., trifluoroethyl in 52) elevate molecular weight (>400 g/mol) and may reduce CNS penetration despite higher LCMS m/z values .
Spectroscopic Trends :
- NH proton shifts in 50–52 (δH 8.39–9.17) suggest hydrogen-bonding interactions influenced by electron-withdrawing groups (e.g., trifluoroethyl in 52 ) .
- Carbonyl (C=O) shifts in 32 (δC 171.1) align with typical indoline-2-carboxamide derivatives, confirming structural integrity .
Comparison with Non-Indoline Carboxamides
Benzimidazole Derivatives ()
Etomethazene (5-methyl etodesnitazene) shares the 4-ethoxyphenyl group but replaces the indoline core with a benzimidazole ring. Key differences:
- Benzimidazole vs.
- Functional Groups: Etomethazene includes a diethylaminoethyl chain, enhancing basicity—a contrast to the carboxamide group in indoline derivatives .
Indole-2-carboxamides ()
Compounds like ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)indole-2-carboxamide) differ in core structure (indole vs. indoline) and substituents:
Biological Activity
The compound 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide is a member of the indole-2-carboxamide family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound features an indoline core substituted with an ethoxyphenyl group and an acetyl moiety. The synthesis typically involves the coupling of indoline derivatives with appropriate arylacetyl groups, often employing standard peptide coupling techniques.
Biological Activities
-
Antiviral Activity
- Indole-2-carboxamides, including the target compound, have demonstrated efficacy against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). In a study, modifications to the indole structure improved potency significantly, with some derivatives achieving up to 40-fold increases in half-lives in mouse liver microsomes . The compound's ability to penetrate the blood-brain barrier is crucial for its antiviral efficacy.
-
Cannabinoid Receptor Modulation
- Research has shown that certain indole-2-carboxamides act as negative allosteric modulators at the CB1 receptor. The presence of specific substituents on the phenyl ring enhances modulation potency. For instance, compounds with diethylamino groups at the 4-position exhibited increased inhibitory activity against cannabinoid-induced effects .
-
Anticancer Properties
- Indole derivatives are known for their anticancer activities. The compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines. A related study indicated that modifications to the indole structure can enhance apoptotic activity by regulating anti-apoptotic proteins and promoting cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of indole-2-carboxamides. Key findings include:
- Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring significantly enhances receptor binding and activity.
- Indole Modifications : Variations in alkyl chains and functional groups on the indole core can lead to substantial changes in potency and selectivity against targeted receptors .
Case Study 1: Antiviral Efficacy
In a preclinical study, a derivative of this compound was tested against WEEV in mouse models. The results indicated that compounds with optimized metabolic stability conferred protection against viral infection, demonstrating their potential as therapeutic agents for viral encephalitis .
Case Study 2: Cannabinoid Modulation
A series of substituted indole-2-carboxamides were evaluated for their effects on cannabinoid receptors in vivo. The most potent compound exhibited significant modulation of CB1 receptor activity, leading to reduced effects of cannabinoid agonists in behavioral assays .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide?
- Answer: A one-pot, two-step solution-phase synthesis is commonly employed for indoline-2-carboxamide derivatives. This involves initial S(NAr) reactions under basic conditions to generate intermediates, followed by cyclization and functionalization steps. For example, intermediates like 2-cyano-2-(2-nitrophenyl)acetamide can be synthesized and further modified to introduce the 4-ethoxyphenyl acetyl group . Advanced variants use reflux conditions in acetic acid with sodium acetate as a catalyst, enabling efficient cyclization and purification .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the indoline backbone and substituent positions. For instance, δH values for aromatic protons (e.g., 7.23–8.49 ppm) and carbonyl groups provide insights into electronic environments . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate molecular weight and stereochemistry .
Q. What in vitro assays are typically used to assess its biological activity?
- Answer: Enzyme inhibition assays (e.g., trypanosome growth inhibition) are standard. IC50 values are determined using dose-response curves in parasite cultures, with controls for cytotoxicity in mammalian cells. For brain-penetrant inhibitors, blood-brain barrier permeability is assessed via parallel artificial membrane permeability assays (PAMPA) .
Q. How is solubility optimized for in vivo studies?
- Answer: Co-solvent systems (e.g., DMSO/PEG-400/saline) are used to enhance aqueous solubility. Stability under physiological pH (e.g., 7.4) is tested via HPLC, with degradation products identified using LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Answer: Byproducts often arise from incomplete cyclization or acetyl group migration. Optimizing reflux time (2.5–5 hours) and sodium acetate concentration reduces side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetic acid/DMF mixtures) isolates the target compound . Kinetic studies using in-situ IR or HPLC monitoring help identify optimal reaction endpoints .
Q. What computational methods validate the compound’s binding affinity to target enzymes?
- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzyme active sites. For trypanosome inhibitors, docking scores correlate with experimental IC50 values, while binding free energies (MM-PBSA) refine affinity predictions . Density Functional Theory (DFT) calculations assess electronic properties of the 4-ethoxyphenyl group, explaining its role in target engagement .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Answer: Discrepancies in IC50 values may stem from assay conditions (e.g., parasite strain variability, serum concentration). Meta-analyses compare protocols, and orthogonal assays (e.g., fluorescence-based vs. colorimetric) confirm activity. Cross-laboratory reproducibility studies using standardized compound batches are critical .
Q. What strategies improve metabolic stability for in vivo efficacy?
- Answer: Deuterium labeling at metabolically labile sites (e.g., methyl groups) reduces oxidative degradation. Prodrug approaches (e.g., ester masking of carboxamide) enhance bioavailability. In vivo pharmacokinetic studies (plasma half-life, AUC) guide iterative structural modifications .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reflux Time | 2.5–3.5 hours | Maximizes cyclization | |
| Sodium Acetate | 1.0–1.2 equivalents | Reduces side reactions | |
| Purification Method | DMF/acetic acid | Enhances purity |
Table 2: Biological Activity Data from Representative Studies
| Assay Type | IC50 (µM) | Cell Line/Enzyme | Reference |
|---|---|---|---|
| Trypanosome Growth | 0.45 | T. brucei | |
| Cytotoxicity | >50 | HEK293 | |
| PAMPA Permeability | 8.2 × 10⁻⁶ cm/s | BBB model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
